Rigosertib

Catalog No.
S630237
CAS No.
592542-59-1
M.F
C21H25NO8S
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rigosertib

CAS Number

592542-59-1

Product Name

Rigosertib

IUPAC Name

2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetic acid

Molecular Formula

C21H25NO8S

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24)/b8-7+

InChI Key

OWBFCJROIKNMGD-BQYQJAHWSA-N

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Synonyms

(N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetic acid, N-(2-Methoxy-5-((((E)-2-(2,4,6-trimethoxyphenyl)vinyl)sulfonyl)methyl)phenyl)glycine, ON 01910, ON 01910.Na, ON-01910, ON01910, rigosertib, rigosertib sodium, sodium (N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetate

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Disrupting the RAS/RAF/MEK/ERK Pathway:

Rigosertib has been shown to interfere with the RAS/RAF/MEK/ERK pathway, a major signaling cascade frequently mutated or hyperactivated in many cancers. This pathway plays a key role in cell proliferation, differentiation, and survival. Studies have demonstrated that rigosertib can:

  • Bind to the RAS-binding domains (RBDs) of RAS effectors: This prevents them from interacting with RAS, thereby inhibiting downstream signaling. [Source: Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC - NCBI, ]
  • Induce reactive oxygen species (ROS) production: This, in turn, activates cJun N-terminal kinases 1/2 (JNK1/2), which can further suppress RAS/RAF signaling and promote cell death. [Source: Rigosertib-Activated JNK1/2 Eliminate Tumor Cells through p66Shc Activation - PMC - NCBI, ]

These findings suggest that rigosertib could be effective in treating cancers driven by mutations in the RAS pathway, such as KRAS-mutant colorectal cancer and pancreatic cancer.

Targeting Specific Cancers:

Research is exploring the potential of rigosertib against various cancer types, including:

  • Myelodysplastic syndrome (MDS): Rigosertib is currently undergoing clinical trials for high-risk MDS, a blood cancer characterized by abnormal blood cell production. Early studies suggest promising results in terms of improving survival and reducing the risk of progression to acute myeloid leukemia (AML). [Source: A phase II/III randomized study to compare the efficacy and safety of rigosertib plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PubMed, ]
  • Neuroblastoma: Rigosertib has shown efficacy in preclinical models of neuroblastoma, a childhood cancer of the nervous system. Studies suggest it can induce cell death, arrest cell cycle progression, and downregulate key signaling pathways involved in tumor growth. [Source: Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC - NCBI, ]
  • Squamous cell carcinoma (SCC) associated with Recessive Dystrophic Epidermolysis Bullosa (RDEB): Rigosertib demonstrates specific activity against RDEB-associated SCC, a rare and aggressive skin cancer. Research suggests it can selectively induce apoptosis in RDEB SCC cells while exhibiting minimal toxicity to normal skin cells. [Source: Identification of Rigosertib for the Treatment of Recessive Dystrophic Epidermolysis Bullosa-Associated Squamous Cell Carcinoma - PubMed, ]

These examples highlight the potential of rigosertib as a targeted therapy for specific cancer types with distinct molecular drivers.

Combination Therapy:

Rigosertib is also being investigated in combination with other therapies to potentially improve efficacy and overcome resistance mechanisms. For instance, studies are exploring its combination with gemcitabine in pancreatic cancer and vincristine in neuroblastoma. [Source: A phase II/III randomized study to compare the efficacy and safety of rigosertib plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PubMed, ] [Source: Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC - NCBI, ]

Rigosertib is a synthetic compound classified as a benzyl styryl sulfone, primarily developed by Onconova Therapeutics. It is currently undergoing phase III clinical trials for the treatment of various cancers, notably chronic myelomonocytic leukemia. The compound is known for its ability to destabilize microtubules, which are critical components of the cellular cytoskeleton, thereby inhibiting cancer cell proliferation and inducing apoptosis in tumor cells .

The chemical formula for Rigosertib is C21H25NO8SC_{21}H_{25}NO_{8}S, with a molecular weight of approximately 451.49 g/mol . Rigosertib functions primarily through the inhibition of mitotic processes by disrupting microtubule dynamics. It acts as a microtubule-destabilizing agent, which can lead to cell cycle arrest and subsequent cell death. The compound also interacts with various signaling pathways, including those involving RAS proteins, which are pivotal in cell growth and survival .

Key Reactions

  • Microtubule Destabilization: Rigosertib binds to tubulin, leading to the disassembly of microtubules.
  • Inhibition of RAS Signaling: It mimics RAS and disrupts its interactions with effector proteins, thereby blocking downstream signaling pathways essential for tumor growth .

Rigosertib exhibits significant biological activity against various cancer types by targeting multiple pathways:

  • Microtubule Dynamics: As a microtubule-destabilizing agent, it induces mitotic arrest and apoptosis in cancer cells .
  • RAS Pathway Modulation: It acts as a RAS mimetic, affecting the RAS signaling cascade, which is crucial in many malignancies .
  • Antitumor Efficacy: Clinical studies have demonstrated its effectiveness in treating myelodysplastic syndromes and other hematological malignancies .

The synthesis of Rigosertib involves several steps that include:

  • Formation of Benzyl Styryl Sulfone: The initial step typically involves the reaction of appropriate benzyl and styryl sulfone precursors.
  • Purification: The synthesized product undergoes purification processes to achieve pharmaceutical-grade purity (>99.9%) .
  • Characterization: Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of Rigosertib .

Rigosertib is primarily being investigated for its application in oncology:

  • Cancer Treatment: It has shown promise in treating various cancers, particularly those resistant to conventional therapies.
  • Clinical Trials: Currently in phase III trials for chronic myelomonocytic leukemia and other hematological cancers .
  • Combination Therapies: Research is ongoing into its use in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms .

Rigosertib has been studied for its interactions with various biological molecules:

  • Drug Interactions: Studies indicate potential interactions with medications that may increase the risk of side effects such as methemoglobinemia when combined with certain agents like Ambroxol .
  • Mechanistic Studies: Research utilizing CRISPR-based screens has elucidated its mechanism of action involving microtubule destabilization and modulation of RAS signaling pathways .

Several compounds share structural or functional similarities with Rigosertib. Below is a comparison highlighting their unique features:

Compound NameStructure TypeMechanism of ActionUnique Features
PaclitaxelTaxaneMicrotubule stabilizerPrevents depolymerization of microtubules
VincristineVinca alkaloidMicrotubule destabilizerBinds to tubulin but has different binding sites
EtoposidePodophyllotoxinTopoisomerase II inhibitorInduces DNA damage rather than affecting tubulin
DasatinibTyrosine kinase inhibitorInhibits multiple kinasesTargets BCR-ABL fusion protein

Rigosertib's unique mechanism as a dual-action agent—both destabilizing microtubules and mimicking RAS—sets it apart from these compounds, making it a promising candidate for targeted cancer therapies .

XLogP3

2.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

451.13008793 g/mol

Monoisotopic Mass

451.13008793 g/mol

Heavy Atom Count

31

UNII

67DOW7F9GL

Other CAS

592542-59-1

Wikipedia

Rigosertib

Dates

Modify: 2023-08-15

Explore Compound Types